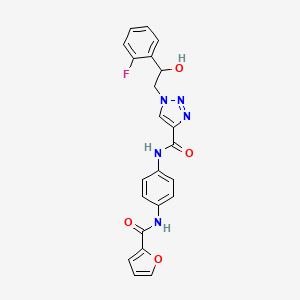
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O4 and its molecular weight is 435.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological properties. The presence of fluorine and furan moieties enhances its pharmacological profile, potentially improving binding affinity to biological targets.
Research indicates that compounds with similar structural motifs often exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds in this class may target p38 MAPK or Aurora kinases, which play crucial roles in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : The furan moiety is associated with anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Activity
A series of studies have evaluated the anticancer potential of triazole derivatives. Table 1 summarizes findings related to the compound's activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 | Induction of apoptosis |
| MCF-7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
| HeLa (Cervical) | 0.15 | Mitochondrial modification |
Case Study : In a recent study, the compound was tested against A549 lung cancer cells, demonstrating significant cytotoxicity with an IC50 value of 0.39 µM. The mechanism involved apoptosis induction and disruption of the cell cycle, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The compound's anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced models. Key findings include:
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[4-(furan-2-carbonylamino)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c23-17-5-2-1-4-16(17)19(29)13-28-12-18(26-27-28)21(30)24-14-7-9-15(10-8-14)25-22(31)20-6-3-11-32-20/h1-12,19,29H,13H2,(H,24,30)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVNGYYYTNUXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














